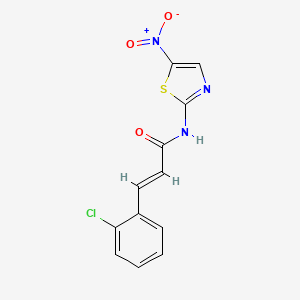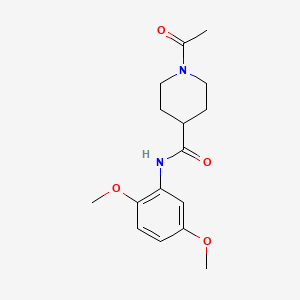
N-(4-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea, also known as Sunitinib, is a small molecule inhibitor that is used in the treatment of various types of cancer. Sunitinib is a tyrosine kinase inhibitor that targets various receptors, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-KIT. Sunitinib has shown promising results in the treatment of renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors.
作用機序
N-(4-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea inhibits the activity of tyrosine kinases, which are involved in various cellular processes, including cell growth, differentiation, and survival. This compound targets VEGFR, PDGFR, and c-KIT receptors, which are overexpressed in various types of cancer. By inhibiting these receptors, this compound prevents the growth and proliferation of cancer cells, induces apoptosis, and inhibits angiogenesis.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. This compound has been found to inhibit the activity of tyrosine kinases, which are involved in various cellular processes, including cell growth, differentiation, and survival. This compound has also been found to induce apoptosis, inhibit angiogenesis, and modulate the tumor microenvironment.
実験室実験の利点と制限
N-(4-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea has several advantages and limitations for lab experiments. This compound has been extensively studied in preclinical and clinical trials and has shown promising results in the treatment of various types of cancer. This compound is also relatively easy to synthesize and has good pharmacokinetic properties. However, this compound has several limitations, including its high cost, potential toxicity, and limited efficacy in certain types of cancer.
将来の方向性
There are several future directions for the research and development of N-(4-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea. One area of research is the identification of biomarkers that can predict the response to this compound treatment. Another area of research is the development of combination therapies that can enhance the efficacy of this compound. Additionally, the development of new formulations and delivery methods may improve the pharmacokinetic properties and reduce the toxicity of this compound.
合成法
The synthesis of N-(4-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea involves several steps, including the reaction between 4-butylaniline and 3-methylpyridine to form N-(4-butylphenyl)-3-methylpyridin-2-amine. This intermediate is then reacted with ethyl carbamate to form N-(4-butylphenyl)-N'-(3-methylpyridin-2-yl)urea. The final step involves the reaction of N-(4-butylphenyl)-N'-(3-methylpyridin-2-yl)urea with 4-fluorobenzonitrile to form this compound.
科学的研究の応用
N-(4-butylphenyl)-N'-(3-methyl-2-pyridinyl)urea has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of various types of cancer. This compound has been found to inhibit the growth and proliferation of cancer cells by targeting VEGFR, PDGFR, and c-KIT receptors. This compound has also been found to induce apoptosis, inhibit angiogenesis, and modulate the tumor microenvironment.
特性
IUPAC Name |
1-(4-butylphenyl)-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-3-4-7-14-8-10-15(11-9-14)19-17(21)20-16-13(2)6-5-12-18-16/h5-6,8-12H,3-4,7H2,1-2H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROYNEDGALWRLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)NC2=C(C=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methyl-N-({1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-3-yl}methyl)benzenesulfonamide](/img/structure/B5289983.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)acrylonitrile](/img/structure/B5289996.png)

![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5290007.png)
![4-ethyl-N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-5-methylthiophene-3-carboxamide](/img/structure/B5290015.png)
![2-[(4-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5290032.png)
![N-{2-[(4-methylphenyl)thio]ethyl}propanamide](/img/structure/B5290050.png)
![6-(2-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5290073.png)

![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)nicotinamide](/img/structure/B5290087.png)
![6-methyl-2-[({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)amino]nicotinonitrile](/img/structure/B5290090.png)
![(3aR*,7aS*)-2-{[5-(5-isoxazolyl)-2-methoxyphenyl]sulfonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5290096.png)
![N-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5290102.png)
![4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]-1-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5290107.png)
